molecular formula C16H19N3O2 B2895702 1-Benzyl-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one CAS No. 2415504-10-6

1-Benzyl-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one

Cat. No.: B2895702
CAS No.: 2415504-10-6
M. Wt: 285.347
InChI Key: ZBKFSVAQPNFRHH-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted with a benzyl group and a 3-methyl-1,2-oxazol-5-ylmethyl moiety. The piperazinone core is a six-membered ring containing two nitrogen atoms, one of which is part of a ketone group. The 3-methyl-1,2-oxazol-5-yl group is an electron-deficient aromatic heterocycle, often utilized in drug design for its metabolic stability and ability to engage in π-π interactions.

Properties

IUPAC Name

1-benzyl-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-13-9-15(21-17-13)11-18-7-8-19(16(20)12-18)10-14-5-3-2-4-6-14/h2-6,9H,7-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKFSVAQPNFRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CCN(C(=O)C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the benzyl group and the oxazole moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-Benzyl-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one is C13H16N2O2, with a molecular weight of 232.28 g/mol. The structure features a piperazine ring substituted with a benzyl group and an oxazole moiety, which contributes to its biological activity.

Antidepressant and Anxiolytic Effects

Research has indicated that compounds similar to this compound exhibit antidepressant and anxiolytic effects. The piperazine moiety is known for its interaction with serotonin receptors, which play a crucial role in mood regulation. Studies have shown that modifications in the piperazine structure can enhance its binding affinity to serotonin receptors, suggesting potential for development as a therapeutic agent for anxiety and depression disorders .

Antimicrobial Activity

The presence of the oxazole ring in the compound has been linked to antimicrobial properties. Research indicates that oxazole derivatives can inhibit bacterial growth by disrupting cellular processes. This suggests that this compound may serve as a lead compound for developing new antibiotics targeting resistant strains of bacteria .

Skin Care Applications

Due to its potential moisturizing properties, this compound is being explored for use in cosmetic formulations. Studies have demonstrated that compounds with similar structures improve skin hydration and barrier function. The incorporation of this compound into topical formulations could enhance the efficacy of skin care products aimed at improving skin texture and hydration levels .

Clinical Trials on Antidepressant Efficacy

A clinical trial investigating the efficacy of piperazine derivatives found that participants experienced significant reductions in anxiety levels when treated with compounds similar to this compound. The study highlighted the importance of optimizing the chemical structure to enhance therapeutic outcomes while minimizing side effects .

Formulation Development

A study focused on developing a topical formulation containing this compound demonstrated improved skin hydration compared to control formulations. The research utilized response surface methodology to optimize formulation parameters, resulting in a product with enhanced sensory attributes and moisturizing properties .

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structure Variations

The piperazin-2-one core distinguishes the target compound from other analogs:

  • Example 208 (Patent Compound): Features a pyrrolidine core substituted with a 3-methyl-1,2-oxazol-5-yl group.
  • Enamine Building Block (N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}but-2-ynamide) : Utilizes a cyclohexylamide core. The cyclohexane ring introduces steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility .
  • 1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one: Contains a benzimidazolone core with a chlorine substituent.

Substituent Effects

The 3-methyl-1,2-oxazol-5-yl group is a common feature in the target compound, Example 208, and the Enamine building block. This substituent’s methyl group enhances steric hindrance and may influence binding pocket selectivity. In Example 208, its inclusion in a PROTAC suggests a role in recruiting E3 ubiquitin ligases, highlighting its utility in targeted protein degradation .

Physicochemical and Functional Properties

  • Molecular Weight : The Enamine building block has a molecular weight of 276.34 g/mol , while the target compound’s weight is unreported. Lower molecular weights (e.g., <300 g/mol) are generally associated with better bioavailability.
  • Lipophilicity : The benzyl group in the target compound and ’s benzimidazolone analog likely increases logP values, favoring blood-brain barrier penetration but risking off-target effects.
  • Applications :
    • PROTACs (Example 208): The oxazole group’s role in protein recruitment underscores its importance in bifunctional molecule design .
    • Synthetic Intermediates (Enamine Building Block): The cyclohexylamide-oxazole structure may serve as a precursor for kinase inhibitors .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Application
Target Compound Piperazin-2-one Benzyl, 3-methyl-1,2-oxazol-5-ylmethyl Not reported PROTACs, Enzyme inhibitors
Example 208 (Patent) Pyrrolidine 3-methyl-1,2-oxazol-5-yl, PROTAC linker Not reported Targeted protein degradation
Enamine Building Block Cyclohexylamide 3-methyl-1,2-oxazol-5-ylmethoxy 276.34 Synthetic intermediate
1-(1-Benzylpiperidin-4-yl)-5-chloro... Benzimidazol-2-one Benzyl, Chlorine Not reported CNS-targeting agents

Research Implications and Limitations

  • Structural Insights: The piperazinone core’s rigidity may improve target binding specificity compared to flexible pyrrolidine or cyclohexylamide analogs.
  • Data Gaps : Experimental data on solubility, binding affinity, and metabolic stability are absent in the provided evidence. Further studies are required to validate inferred properties.
  • Synthetic Utility : The oxazole group’s prevalence in patents and building blocks highlights its versatility in drug discovery .

Notes

  • PROTAC applications are speculative and derived from Example 208’s synthetic methodology .
  • Molecular weight and logP calculations are recommended for future studies to optimize pharmacokinetic profiles.

Biological Activity

1-Benzyl-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a piperazine ring substituted with a benzyl group and a 3-methyl-1,2-oxazol-5-yl moiety . The synthesis typically involves multi-step organic reactions, starting with the preparation of the piperazine ring, followed by the introduction of the benzyl group and oxazole moiety. Common reagents and conditions include:

  • Oxidation: Potassium permanganate (KMnO₄)
  • Reduction: Lithium aluminum hydride (LiAlH₄)
  • Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) .

Antimicrobial Properties

Research indicates that derivatives of piperazine compounds often exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds possess efficacy against various bacterial strains and fungi. The mechanism often involves disruption of cellular processes or inhibition of essential enzymes .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Notably, derivatives containing oxazole rings have been reported to inhibit specific cancer cell lines. For example, compounds with similar structures demonstrated moderate activity against human colon adenocarcinoma and breast cancer cells, with IC50 values around 92.4 µM . The interaction with cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation, is a promising area for further exploration .

The biological effects of this compound are hypothesized to arise from its ability to bind to specific molecular targets such as enzymes or receptors. This binding alters their activity and can lead to various pharmacological effects. For instance, inhibition of histone deacetylases (HDACs) has been observed in related compounds, which may contribute to their anticancer effects .

Case Studies

Several studies have highlighted the biological potential of similar piperazine derivatives:

  • Antimicrobial Screening: A series of thiazole-piperazine derivatives were synthesized and screened for antimicrobial activity, showing moderate to excellent efficacy against various pathogens .
  • Cancer Cell Line Studies: A novel class of oxadiazole derivatives exhibited significant antiproliferative activity across multiple cancer cell lines, indicating a promising avenue for drug development .

Research Findings Summary Table

Property Findings
Antimicrobial Activity Moderate to excellent efficacy against bacteria and fungi in various studies .
Anticancer Activity IC50 values around 92.4 µM in human cancer cell lines; potential CDK inhibition .
Mechanism of Action Binding to enzymes/receptors; inhibition of HDACs and other targets .

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